Oxocan-5-one Oxocan-5-one
Brand Name: Vulcanchem
CAS No.: 37727-93-8
VCID: VC7194821
InChI: InChI=1S/C7H12O2/c8-7-3-1-5-9-6-2-4-7/h1-6H2
SMILES: C1CC(=O)CCCOC1
Molecular Formula: C7H12O2
Molecular Weight: 128.171

Oxocan-5-one

CAS No.: 37727-93-8

Cat. No.: VC7194821

Molecular Formula: C7H12O2

Molecular Weight: 128.171

* For research use only. Not for human or veterinary use.

Oxocan-5-one - 37727-93-8

Specification

CAS No. 37727-93-8
Molecular Formula C7H12O2
Molecular Weight 128.171
IUPAC Name oxocan-5-one
Standard InChI InChI=1S/C7H12O2/c8-7-3-1-5-9-6-2-4-7/h1-6H2
Standard InChI Key CPFWITMGMTXZQJ-UHFFFAOYSA-N
SMILES C1CC(=O)CCCOC1

Introduction

Structural and Molecular Characteristics

Oxocan-5-one (IUPAC name: oxocan-5-one) is a cyclic ketone with a seven-membered oxepane backbone. Its molecular structure is defined by the presence of an oxygen atom at position 1 and a ketone group at position 5, yielding the systematic name oxocan-5-one. Key structural properties include:

  • Molecular Formula: C₇H₁₂O₂

  • Molecular Weight: 128.17 g/mol

  • Canonical SMILES: C1CC(=O)CCCOC1

  • InChI Key: CPFWITMGMTXZQJ-UHFFFAOYSA-N

The compound’s seven-membered ring imposes moderate ring strain, which influences its reactivity. Computational studies using PubChem data highlight its planar ketone group and chair-like conformation for the oxepane ring, optimizing stability through minimized torsional strain.

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

Oxocan-5-one is commonly synthesized via the oxidation of cycloheptanone. A widely employed method involves meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent in dichloromethane under ambient conditions. The reaction proceeds via electrophilic oxidation, where mCPBA transfers an oxygen atom to the cycloheptanone substrate, forming the ketone functionality. Typical reaction parameters include:

ParameterValue
SolventDichloromethane
Temperature20–25°C (room temperature)
Reaction Time48–72 hours
Yield60–75%

Alternative oxidizing agents, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), have been explored but often result in lower yields due to over-oxidation or side reactions.

Industrial-Scale Manufacturing

Industrial production scales up the oxidation process using continuous flow reactors to enhance efficiency. Key advancements include:

  • Catalytic Oxidation: Heterogeneous catalysts (e.g., supported metal oxides) reduce reagent consumption and improve selectivity.

  • Purification Techniques: Distillation and recrystallization are optimized for large-scale separation of Oxocan-5-one from byproducts like carboxylic acids.

Chemical Reactivity and Functionalization

Oxocan-5-one participates in three primary reaction types, enabling diverse derivatization:

Oxidation and Reduction

  • Oxidation: Strong oxidizing agents (e.g., KMnO₄) convert the ketone to a carboxylic acid, yielding heptanoic acid derivatives.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 5-hydroxyoxocane.

Nucleophilic Substitution

Industrial Applications

Specialty Chemical Synthesis

Oxocan-5-one serves as an intermediate in synthesizing:

  • Fragrances: Macrocyclic musk analogs.

  • Polymers: Polyesters with enhanced thermal stability.

Materials Science

Its rigid structure is incorporated into liquid crystals and supramolecular assemblies, leveraging hydrogen bonding and dipole interactions.

Comparative Analysis with Related Heterocycles

CompoundRing SizeFunctional GroupsKey Applications
Oxocan-5-one7-memberedKetone, etherDrug intermediates
1,3-Oxathiolan-5-one5-memberedThioether, ketoneAntiviral agents
γ-Butenolide5-memberedLactoneAnticancer compounds

Oxocan-5-one’s larger ring size confers distinct conformational flexibility, enabling unique reactivity compared to smaller heterocycles.

Future Directions and Challenges

Asymmetric Synthesis

Current methods lack enantiocontrol. Implementing organocatalytic strategies, such as asymmetric oxa-Michael reactions , could yield chiral Oxocan-5-one derivatives for pharmaceutical use.

Green Chemistry Innovations

Developing solvent-free oxidation protocols or biocatalytic routes (e.g., using ketone oxidoreductases) would enhance sustainability.

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